molecular formula C19H21NO7S B5906967 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 5769-44-8

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5906967
CAS No.: 5769-44-8
M. Wt: 407.4 g/mol
InChI Key: NLTFNNXKOGTGNP-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps The thiazolidine ring is then formed through a cyclization reactionReaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.

Scientific Research Applications

2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-{[5-(methoxycarbonyl)furan-2-yl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and ring systems

Properties

IUPAC Name

2-[3-ethoxy-4-[(5-methoxycarbonylfuran-2-yl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-3-25-16-8-11(17-20-13(10-28-17)18(21)22)4-6-14(16)26-9-12-5-7-15(27-12)19(23)24-2/h4-8,13,17,20H,3,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFNNXKOGTGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407962
Record name ST032435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-44-8
Record name ST032435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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